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Compound of Interest

Compound Name: 5-bromo-6-methyl-1H-indole

Cat. No.: B1292579

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound
5-bromo-6-methyl-1H-indole, a molecule of interest for researchers, scientists, and
professionals in the field of drug development. Due to the limited availability of direct
experimental data for this specific compound in publicly accessible databases, this guide
presents a combination of predicted spectral features based on closely related analogs and
general experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for 5-bromo-6-methyl-1H-indole.
These predictions are derived from the known spectral characteristics of analogous
compounds, including 5-bromo-3-methyl-1H-indole and 6-bromo-1H-indole.

Table 1: Predicted 'H NMR Spectral Data
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Proton Predicted Chemical Predicted Predicted Coupling
Shift (5, ppm) Multiplicity Constant (J, Hz)

H1 (N-H) 8.0-8.2 brs

H2 7.2-7.3 t 25

H3 6.4-6.5 t 25

H4 75-7.6 s

H7 71-7.2 s

CHs 24-25 s

Solvent: CDCIs. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

. 13

Carbon Predicted Chemical Shift (6, ppm)
Cc2 124 - 126
C3 102 - 104
C3a 128 - 130
C4 122 - 124
C5 114 - 116
C6 130-132
Cc7 111-113
C7a 135 - 137
CHs 21-23

Solvent: CDCls. Reference: CDCIs at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectral Data
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. Predicted Absorption .
Functional Group Intensity
Range (cm™?)

N-H Stretch 3400 - 3300 Strong, Sharp
C-H Stretch (Aromatic) 3100 - 3000 Medium

C-H Stretch (Aliphatic) 2950 - 2850 Medium

C=C Stretch (Aromatic) 1600 - 1450 Medium to Strong
C-N Stretch 1350 - 1250 Medium

C-Br Stretch 650 - 550 Medium to Strong

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

lon Predicted m/z Relative Abundance

[M]* 210/212 High (Isotopic pattern for Br)
M-H]+ 209/211 Variable

[M-H]

M-CHs]* 195/197 Variable

[

[M-Br]* 131 Variable

lonization method: Electron lonization (El). The presence of bromine will result in a
characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.
These protocols are general and may require optimization based on the specific
instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
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o Weigh 5-10 mg of 5-bromo-6-methyl-1H-indole.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDClI3)
containing tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.

e 1H NMR Spectroscopy:
o Instrument: 400 MHz (or higher) NMR spectrometer.

o Parameters:

Pulse Program: Standard 1D proton.

Number of Scans: 16-64.

Relaxation Delay: 1.0 s.

Acquisition Time: 2-4 s.

Spectral Width: 0-12 ppm.
e 13C NMR Spectroscopy:
o Instrument: 100 MHz (or higher) NMR spectrometer.

o Parameters:

Pulse Program: Proton-decoupled carbon.

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 2.0 s.

Acquisition Time: 1-2 s.

Spectral Width: 0-200 ppm.
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Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of 5-bromo-6-methyl-1H-indole with approximately 100 mg of dry
potassium bromide (KBr) using an agate mortar and pestle.

o Press the mixture into a transparent pellet using a hydraulic press.
o Data Acquisition:
o Instrument: Fourier Transform Infrared (FTIR) spectrometer.

o Parameters:

Scan Range: 4000-400 cm~2.

Resolution: 4 cm~1.

Number of Scans: 16-32.

A background spectrum of the empty sample compartment or a pure KBr pellet should
be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

e Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe for solid samples or after separation by gas chromatography (GC-MS).

o Data Acquisition (Electron lonization - EI):
o Instrument: Mass spectrometer equipped with an EI source.
o Parameters:

» |onization Energy: 70 eV.
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» Mass Range: m/z 40-400.

= Scan Rate: 1 scan/second.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 5-bromo-6-methyl-1H-indole.
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Caption: Workflow for Spectroscopic Analysis.
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 To cite this document: BenchChem. [Spectral Data of 5-bromo-6-methyl-1H-indole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1292579#5-bromo-6-methyl-1h-indole-spectral-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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